4-(2-Methylphenyl)-2-azaspiro[4.4]nonane
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Overview
Description
4-(2-Methylphenyl)-2-azaspiro[4.4]nonane is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the spiro[4.4]nonane family, which is known for its diverse applications in various fields of science and industry. The presence of the 2-methylphenyl group adds to its chemical complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylphenylamine with a suitable cyclization agent to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and real-time monitoring systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylphenyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxidized spirocyclic derivatives.
Reduction: Reduced spirocyclic compounds.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(2-Methylphenyl)-2-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-Methylphenyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)-1,2,4-triazaspiro[4.4]nonane-3-thione: Another spirocyclic compound with similar structural features but different functional groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Known for its antimicrobial activity and different reactivity profile.
Uniqueness
4-(2-Methylphenyl)-2-azaspiro[4.4]nonane stands out due to its specific substitution pattern and the presence of the 2-methylphenyl group, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C15H21N |
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Molecular Weight |
215.33 g/mol |
IUPAC Name |
4-(2-methylphenyl)-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C15H21N/c1-12-6-2-3-7-13(12)14-10-16-11-15(14)8-4-5-9-15/h2-3,6-7,14,16H,4-5,8-11H2,1H3 |
InChI Key |
NFTYRZGAEHGZGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC23CCCC3 |
Origin of Product |
United States |
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